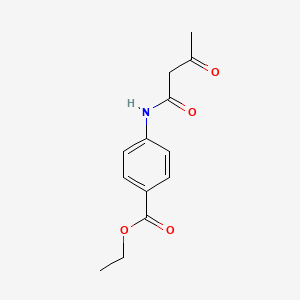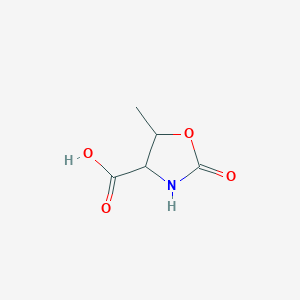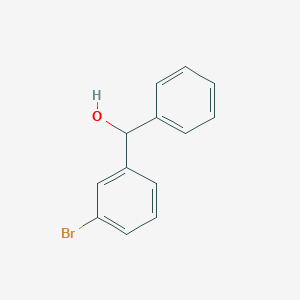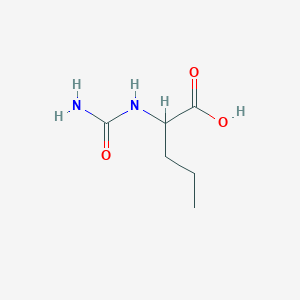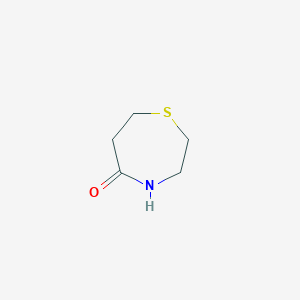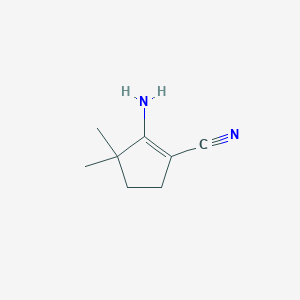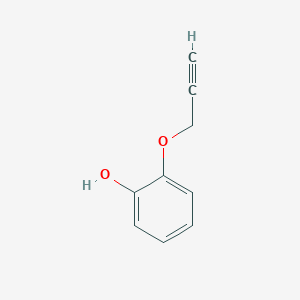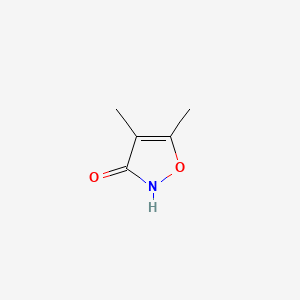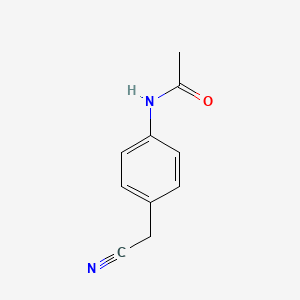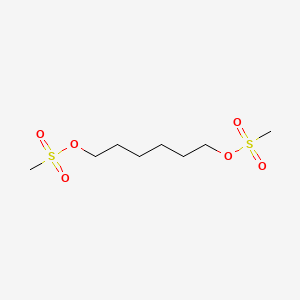
1,6-Bis(mesyloxy)hexane
概要
説明
1,6-Bis(mesyloxy)hexane, also known as hexasulfane, is an inorganic compound with the chemical formula H₂S₆. It is a sulfur-rich compound that consists of a chain of six sulfur atoms. This compound is known for its vivid orange, opaque crystals and is an allotrope of sulfur .
作用機序
Target of Action
1,6-Hexanediol, dimethanesulfonate, also known as 1,6-Bis(mesyloxy)hexane or Hexasulfan, is an organic compound that primarily targets biomolecular condensates . These condensates are dynamic compartments in living cells that are involved in multiple cellular processes, such as transcriptional control, stress response, quality control of proteins, and DNA replication .
Mode of Action
The compound interferes with weak hydrophobic protein-protein or protein-RNA interactions that comprise liquid condensates . This disruption of condensates is a unique characteristic of 1,6-Hexanediol, making it a valuable tool in the study of biomolecular condensates .
Biochemical Pathways
The disruption of biomolecular condensates by 1,6-Hexanediol affects various biochemical pathways. For instance, it can weaken the long-range interactions between condensate-component-enriched regions . This can result in reduced long-range interactions, strengthened compartmentalization, homogenized A-A interactions, B-to-A compartment switch, and TAD reorganization .
Pharmacokinetics
It has been identified in human blood, indicating that it can be absorbed and circulated in the body . More research is needed to fully understand its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The primary result of 1,6-Hexanediol’s action is the disruption of biomolecular condensates. This can lead to changes in 3D chromatin organization, affecting cellular processes such as transcriptional control and DNA replication . It can also cause aberrant protein aggregation .
Action Environment
The action of 1,6-Hexanediol can be influenced by environmental factors. For example, the concentration and duration of exposure to 1,6-Hexanediol can affect its ability to dissolve biomolecular condensates . Short-term exposure to 1.5% 1,6-Hexanediol can dissolve biomolecular condensates, while long-term exposure can cause aberrant aggregation .
準備方法
1,6-Bis(mesyloxy)hexane can be synthesized through various methods. One common synthetic route involves the reaction of hydrogen sulfide (H₂S) with sulfur monochloride (S₂Cl₂) in a dilute solution of diethyl ether. The reaction proceeds as follows: [ \text{H₂S₄ + S₂Cl₂ → cyclo-S₆ + 2 HCl} ] This method produces cyclohexasulfur, which is another name for hexasulfan .
化学反応の分析
1,6-Bis(mesyloxy)hexane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction of hexasulfan can be achieved using reducing agents like sodium borohydride (NaBH₄).
Substitution: Substitution reactions can occur with halogens such as chlorine (Cl₂) or bromine (Br₂).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hexasulfan can produce sulfur dioxide (SO₂) and sulfur trioxide (SO₃), while reduction can yield hydrogen sulfide (H₂S).
科学的研究の応用
1,6-Bis(mesyloxy)hexane has a wide range of scientific research applications across various fields:
Chemistry: this compound is used in the synthesis of other sulfur-containing compounds and as a reagent in various chemical reactions.
Biology: In biological research, hexasulfan is used to study the effects of sulfur compounds on biological systems.
類似化合物との比較
1,6-Bis(mesyloxy)hexane can be compared with other sulfur-containing compounds such as octasulfur (S₈) and dicyanohexasulfane (S₆(CN)₂). While all these compounds contain sulfur chains, hexasulfan is unique due to its specific molecular structure and reactivity. Octasulfur, for example, consists of eight sulfur atoms in a ring structure, whereas hexasulfan has six sulfur atoms in a chain .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and reactivity make it an important subject of study in chemistry, biology, medicine, and industry.
特性
IUPAC Name |
6-methylsulfonyloxyhexyl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O6S2/c1-15(9,10)13-7-5-3-4-6-8-14-16(2,11)12/h3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOJEWBBWCYINS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCCCCCOS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195197 | |
| Record name | 1,6-Hexanediol, dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4239-24-1 | |
| Record name | 1,6-Hexanediol, 1,6-dimethanesulfonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4239-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Hexanediol, dimethanesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004239241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Hexanediol, dimethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


